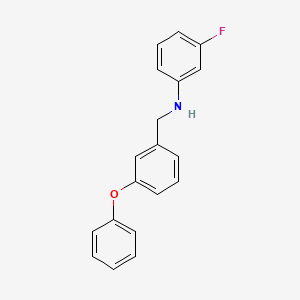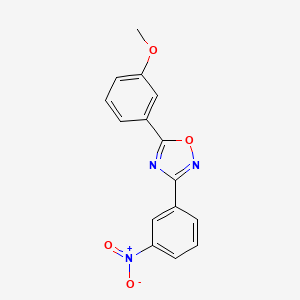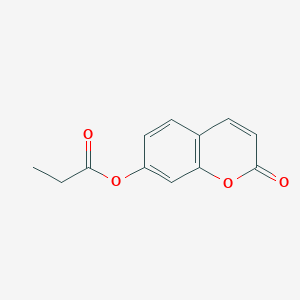![molecular formula C18H17N3O B5772813 N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea, also known as NPEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is believed to contribute to its anti-tumor effects. Additionally, N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-2, which are involved in inflammation and angiogenesis, respectively.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of angiogenesis. The compound has also been shown to have antioxidant properties, which may contribute to its anti-tumor effects. Additionally, N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has several advantages for lab experiments, including its low toxicity, ease of synthesis, and potential therapeutic applications. However, the compound also has some limitations, including its low solubility in water and its limited stability in solution. These limitations may affect the compound's efficacy and make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea research, including its potential use as a therapeutic agent for cancer, inflammation, and angiogenesis. Additionally, further studies are needed to determine the compound's mechanism of action and to optimize its chemical properties for improved efficacy. Other future directions for N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea research include its potential use in drug delivery systems and its potential as a diagnostic tool for cancer and other diseases.
Conclusion:
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine the compound's full potential as a therapeutic agent and to optimize its chemical properties for improved efficacy.
Métodos De Síntesis
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea can be synthesized using various methods, including the reaction between 1-naphthylamine and 2-(4-pyridinyl)ethyl isocyanate. The reaction can be carried out in the presence of a solvent, such as tetrahydrofuran or dimethylformamide, and a catalyst, such as triethylamine or pyridine. The product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-angiogenic properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
1-naphthalen-1-yl-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-13-10-14-8-11-19-12-9-14)21-17-7-3-5-15-4-1-2-6-16(15)17/h1-9,11-12H,10,13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBUSBJPNPGZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)


![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)